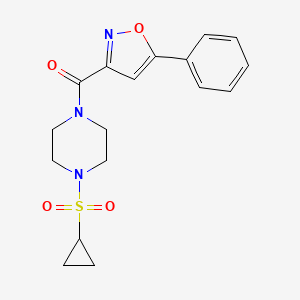

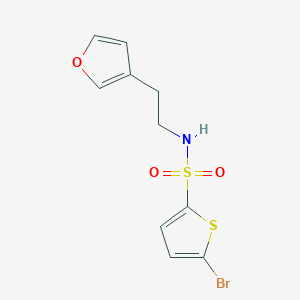

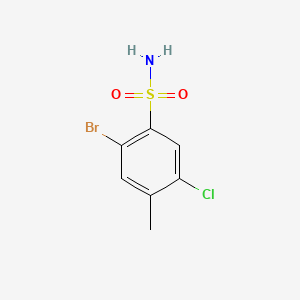

5-bromo-N-(2-(furan-3-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

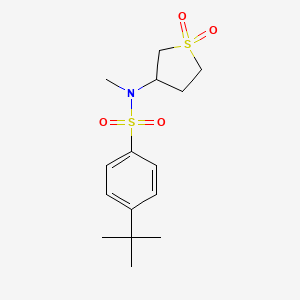

5-bromo-N-(2-(furan-3-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a sulfonamide derivative of thiophene and has a bromine atom and furan ring in its molecular structure. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatization

Novel derivatization methods for thiophene- and furan-sulfonamides have been explored, providing pathways for the synthesis of various derivatives. These methods involve chlorosulfonation and free radical bromination, leading to precursors for amine derivatives and phenol-based reactions for efficient alkylation with Mannich reagents. Such methodologies are crucial for synthesizing a wide range of sulfonamide derivatives with potential applications in medicinal chemistry and materials science (Hartman & Halczenko, 1990).

Urease Inhibition and Antibacterial Activities

A study focusing on the synthesis of thiophene sulfonamide derivatives through Suzuki cross-coupling reactions revealed significant urease inhibition and hemolytic activities. The impact of various functional groups on these activities was highlighted, showing the potential of these compounds in developing new antibacterial agents and treatments for conditions associated with urease activity (Noreen et al., 2017).

Catalytic Applications

The use of sulfonamides in catalysis has been demonstrated, where sulfonated graphene oxide showed superior performance in the conversion of 5-(hydroxymethyl)-2-furfural into biofuels or fuel additives. This highlights the role of sulfonamides in promoting sustainable chemical processes and the production of renewable energy sources (Antunes et al., 2014).

Drug Discovery and Medicinal Chemistry

The incorporation of thiophene and furan rings in drug molecules has been widely explored due to their stability and ease of functionalization. These heterocycles are integral in the development of therapeutic agents, serving as scaffolds or synthons in various drug discovery projects (Sperry & Wright, 2005).

Solubilization and Partitioning Studies

Investigations into the solubilization behavior of thiophene derivatives in micellar solutions of anionic surfactants have provided insights into their interactions and partition coefficients. Such studies are vital for understanding the physicochemical properties of these compounds and their implications in pharmaceutical formulations and chemical processes (Saeed et al., 2017).

Eigenschaften

IUPAC Name |

5-bromo-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBHPMBNUHAMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2936185.png)

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2936191.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2936193.png)

![N-(2-carbamoylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2936194.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2936202.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2936205.png)